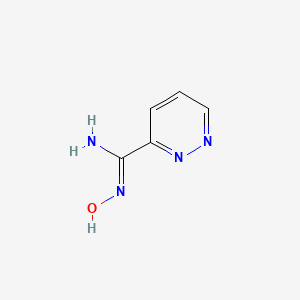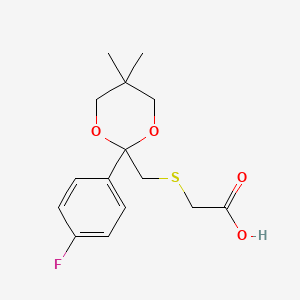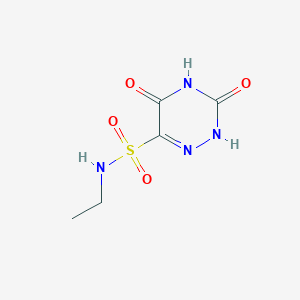![molecular formula C7H9N5 B13105156 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-85-3](/img/structure/B13105156.png)
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are characterized by a fused ring system consisting of triazole and triazine rings. The presence of three methyl groups at positions 3, 4, and 7 further distinguishes this compound. Triazolotriazines have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry, materials science, and energetic materials .
Méthodes De Préparation
The synthesis of 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with methylating agents followed by cyclization can yield the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Analyse Des Réactions Chimiques
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolotriazine derivatives with additional functional groups, while substitution can introduce new substituents at specific positions on the ring .
Applications De Recherche Scientifique
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . In materials science, this compound is used to design novel energetic materials with high energy content and stability. Its ability to form stable complexes with metals also makes it useful in catalysis and coordination chemistry .
Mécanisme D'action
The mechanism of action of 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its anticancer or antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazole and 1,3,5-triazine derivatives. While these compounds share some structural similarities, this compound is unique due to its fused ring system and specific methyl substitutions. This uniqueness contributes to its distinct chemical and biological properties. Similar compounds include 1,2,4-triazolo[1,5-a][1,3,5]triazine and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, which also exhibit interesting chemical and biological activities .
Propriétés
Numéro CAS |
61139-85-3 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-7(10-9-4)8-6(3)11-12/h1-3H3 |
Clé InChI |
JMJJXGNKTBUWFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=NC(=N2)C)N=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


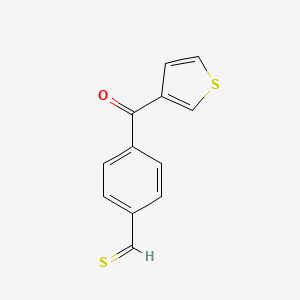
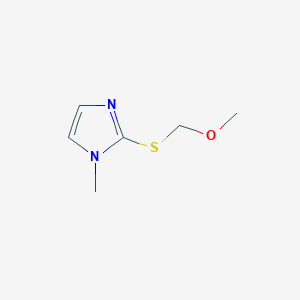
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
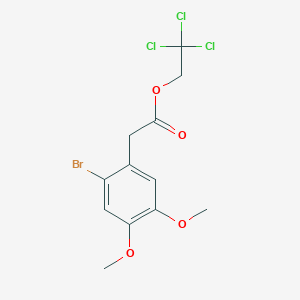


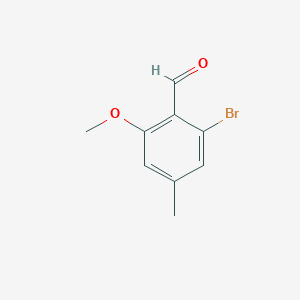

![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

